3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-
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Overview
Description
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is a heterocyclic compound known for its unique bicyclic structure. This compound is notable for its broad spectrum of antimicrobial activity against bacteria, yeast, and fungi . It has been used in various commercial products for the prevention and treatment of skin infections such as impetigo, acne, and athlete’s foot .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- can be achieved through several methods:
Cyclopropanation of Maleimides: This method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, providing high yields and diastereoselectivities.
Intramolecular Cyclopropanation: Utilizing Ru(II) catalysis, this method involves the intramolecular cyclopropanation of alpha-diazoacetates.
Industrial Production Methods
Industrial production methods often involve large-scale cyclopropanation reactions, which are optimized for high yield and purity. The use of transition metal catalysts such as palladium and ruthenium is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential in treating skin infections and other microbial diseases.
Industry: Utilized in the production of antimicrobial agents for various commercial products.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- involves its incorporation into DNA during replication. This process forms mutagenic lesions in the genetic material of cells without altering its chemical structure, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: These derivatives are used in drug design and have various biological activities.
Uniqueness
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is unique due to its broad-spectrum antimicrobial activity and its ability to form mutagenic lesions in DNA, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
186376-28-3 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-8-9(10(8)13(17)18)12(16)14(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,17,18) |
InChI Key |
DCBOVHSPJWLEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3C(=O)O)C2=O |
Origin of Product |
United States |
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